molecular formula C8H11N3O4 B13702438 5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

Cat. No.: B13702438
M. Wt: 213.19 g/mol
InChI Key: LCMJZQPTRXMGOE-UHFFFAOYSA-N
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Description

5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid is a heterocyclic organic compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Methoxy Group Addition: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the pyrazole ring.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

    Condensation: Aldehydes, ketones.

Major Products

The major products formed from these reactions include various substituted pyrazoles, oxidized derivatives, and condensed heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-3-(2-methoxy-2-oxoethyl)isoxazole-4-carboxylate
  • Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate

Uniqueness

5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid is unique due to its specific pyrazole ring structure and the presence of both amino and carboxylic acid functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

5-amino-3-(2-methoxy-2-oxoethyl)-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C8H11N3O4/c1-11-7(9)6(8(13)14)4(10-11)3-5(12)15-2/h3,9H2,1-2H3,(H,13,14)

InChI Key

LCMJZQPTRXMGOE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)CC(=O)OC)C(=O)O)N

Origin of Product

United States

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